5-(2-甲基丙酰基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

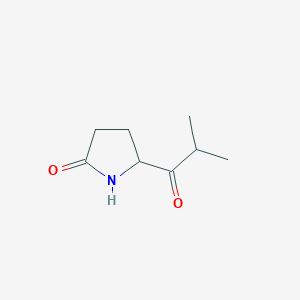

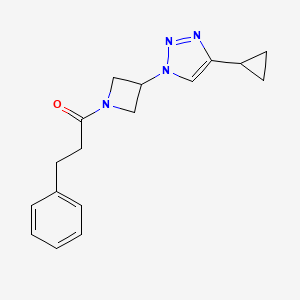

5-(2-Methylpropanoyl)pyrrolidin-2-one, also known as 5-isobutyrylpyrrolidin-2-one, is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.2 .

Synthesis Analysis

The synthesis of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This method has a broad scope of applicability and can involve a variety of substituted anilines, benzylamines, and other primary amines .Molecular Structure Analysis

The molecular structure of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be represented by the InChI code: 1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3, (H,9,10) .Chemical Reactions Analysis

The reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one involves donor–acceptor cyclopropanes reacting as 1,4- C, C -dielectrophiles, and amines reacting as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds .Physical And Chemical Properties Analysis

5-(2-Methylpropanoyl)pyrrolidin-2-one is a powder that is stored at room temperature .科学研究应用

Chemical Synthesis

5-(2-Methylpropanoyl)pyrrolidin-2-one is often used in chemical synthesis . Its unique structure allows it to participate in a variety of reactions, making it a versatile tool for chemists. It can be used to synthesize a wide range of compounds, contributing to the development of new materials and pharmaceuticals.

Drug Discovery

The pyrrolidine ring, which is a part of the 5-(2-Methylpropanoyl)pyrrolidin-2-one molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Development of Biologically Active Compounds

5-(2-Methylpropanoyl)pyrrolidin-2-one can be used as a scaffold for the development of novel biologically active compounds . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Multi-component Reactions

5-(2-Methylpropanoyl)pyrrolidin-2-one can participate in multi-component reactions . An unprecedented multi-component reaction with solvent participation and a novel conversion of sulfur ylides was developed via a Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides .

Functional Group Tolerance

This compound exhibits good functional group tolerance . This means it can be used in reactions with a wide range of substrates, making it a versatile tool in synthetic chemistry .

安全和危害

未来方向

The resulting di- and trisubstituted pyrrolidin-2-ones from the reaction of 5-(2-Methylpropanoyl)pyrrolidin-2-one can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

作用机制

Target of Action

Pyrrolidin-2-one derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that pyrrolidin-2-one derivatives can interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .

Pharmacokinetics

The compound’s molecular weight (1552) suggests it may have favorable bioavailability .

Result of Action

Pyrrolidin-2-one derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular levels .

属性

IUPAC Name |

5-(2-methylpropanoyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVFIDVLYBMKMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxybenzyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2433250.png)

![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2433258.png)

![N-[3-(4-Chlorophenyl)pentan-3-yl]prop-2-enamide](/img/structure/B2433259.png)

![sodium 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2433260.png)

![4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2433261.png)

![1-(3,4-Difluorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2433265.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1-methyltriazole-4-carboxamide](/img/structure/B2433272.png)